tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate” can be represented by the canonical SMILES notation: CC©©OC(=O)N1C(CCC1=O)C=O . This indicates that the molecule contains a pyrrolidine ring, a formyl group, and a tert-butyl group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 213.23 g/mol . It has a complexity of 292 and a topological polar surface area of 63.7Ų . The compound is canonicalized, with a covalently-bonded unit count of 1 .Scientific Research Applications
1. Synthesis of Small Molecule Anticancer Drugs
- tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally similar to tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate, is noted as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, contributing to the advancement of anti-tumor inhibitors, particularly in overcoming drug resistance in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
2. Synthesis of Homochiral Amino Acid Derivatives
- Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, another similar compound, has been hydroformylated to produce important intermediates for synthesizing homochiral amino acid derivatives. These intermediates have considerable synthetic value, highlighting their role in the production of specialized amino acids (Kollár & Sándor, 1993).
3. Development of Tyk2 Inhibitors
- tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, closely related to the chemical , has been utilized in the synthesis of novel macrocyclic Tyk2 inhibitors. These inhibitors are potent and selective, indicating the compound's significance in creating new therapeutic agents (Sasaki et al., 2020).
4. Study of Supramolecular Arrangements
- Research on 3-oxopyrrolidines, structurally akin to this compound, has provided insight into the supramolecular arrangements influenced by weak intermolecular interactions. This study is significant for understanding how molecular structure can influence the formation of complex molecular assemblies (Samipillai et al., 2016).
Properties
IUPAC Name |
tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACIOAKQHBCLAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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